molecular formula C4Cl3F7 B13429553 Trichloroheptafluorobutane CAS No. 28984-80-7

Trichloroheptafluorobutane

Cat. No.: B13429553
CAS No.: 28984-80-7
M. Wt: 287.39 g/mol
InChI Key: HCRLMIMQLZJAEG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkane and Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

Trichloroheptafluorobutane belongs to the broad class of halogenated alkanes, which are hydrocarbon derivatives where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Specifically, it is a chlorofluorocarbon (CFC), a subgroup of halogenated alkanes containing only carbon, chlorine, and fluorine atoms.

The molecular formula for this compound is C4Cl3F7. nih.govnist.govnist.gov Due to the presence of multiple fluorine atoms, it is also classified as a per- and polyfluoroalkyl substance (PFAS). nih.govepa.govitrcweb.org PFAS are a large and diverse group of synthetic chemicals characterized by the strong carbon-fluorine bond. This chemical structure imparts unique properties, such as thermal and chemical stability. The specific isomer 2,2,3-trichloroheptafluorobutane is a colorless liquid with an ethereal odor. haz-map.com

The properties of this compound are rooted in its molecular structure. The high electronegativity of the fluorine atoms creates strong, stable C-F bonds, contributing to the compound's inertness. The presence of chlorine atoms, however, makes it susceptible to certain chemical reactions, a characteristic that has been exploited in various research applications.

Historical Evolution of Research on Chlorofluorocarbons and Their Successors

The initial development and widespread use of chlorofluorocarbons (CFCs) in the mid-20th century were driven by their desirable physical properties, such as low toxicity, non-flammability, and stability. They found extensive applications as refrigerants, aerosol propellants, and cleaning solvents.

However, the very stability that made CFCs attractive proved to be their environmental downfall. In the 1970s and 1980s, scientific research revealed that these compounds could persist in the atmosphere, eventually reaching the stratosphere. There, they undergo photolytic decomposition by ultraviolet (UV) radiation, releasing chlorine atoms that catalytically destroy the ozone layer. This discovery led to the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987, an international treaty designed to phase out the production of ozone-depleting substances, including CFCs like this compound. researchgate.net

The subsequent phase-out of CFCs spurred intensive research into the development of alternative compounds with similar useful properties but with reduced or no ozone-depleting potential. This led to the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as transitional and long-term replacements, respectively. Research during this period also focused on understanding the atmospheric chemistry and environmental fate of a wide range of halogenated compounds, including existing CFCs like this compound, to better assess their environmental impact.

Current Research Paradigms and Academic Significance of this compound Studies

In the post-Montreal Protocol era, research involving this compound has shifted from large-scale industrial applications to more specialized academic and laboratory uses. Its significance now lies primarily in its utility as a reference compound, a chemical intermediate, and a subject for fundamental physicochemical studies.

The compound's well-defined properties make it a useful standard in various analytical techniques. For instance, its known freezing point depression constant in certain solvents has been utilized in cryoscopic measurements. osti.gov Furthermore, its distinct spectroscopic signature allows for its use in calibrating and validating analytical instrumentation.

As a chemical intermediate, this compound can be a starting material or a building block in the synthesis of other fluorinated molecules. cymitquimica.com The presence of both chlorine and fluorine atoms allows for selective chemical transformations, enabling the introduction of fluorine-containing moieties into more complex structures.

Overview of Key Research Areas and Methodological Approaches

Contemporary research involving this compound spans several key areas:

Physicochemical Property Measurement: Precise determination of thermophysical properties, such as boiling point, vapor pressure, and enthalpy of vaporization, remains an area of interest. nist.govumsl.edu These data are crucial for understanding intermolecular forces and for developing predictive models for other halogenated compounds.

Analytical Method Development: The compound is used in the development and validation of analytical methods for detecting and quantifying halogenated compounds in various matrices. This includes techniques like gas chromatography-mass spectrometry (GC-MS). epa.gov

Spectroscopic Studies: The infrared and mass spectra of this compound have been documented, providing valuable data for structural elucidation and for understanding the vibrational and fragmentation behavior of fluorinated molecules. nist.gov

Solution Chemistry: Studies have explored the behavior of this compound in solutions with other compounds, investigating properties like solubility and the nature of intermolecular interactions. annualreviews.org

Catalytic Transformation: Research has been conducted on the catalytic reactions of chlorofluoroalkanes, including the isomerization and disproportionation of related compounds over various catalysts like fluorinated alumina (B75360) and chromia. researchgate.netresearchgate.net

Methodological approaches in these research areas are diverse and include:

Calorimetry: To measure heat changes associated with phase transitions and chemical reactions.

Chromatography: Particularly gas chromatography, for separation and analysis. dss.go.th

Spectroscopy: Including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry for structural identification and characterization.

Computational Chemistry: To model molecular properties and reaction mechanisms.

The following tables summarize some of the key physical and chemical properties of this compound isomers.

Table 1: Physical and Chemical Properties of this compound Isomers

Property2,2,3-Trichloroheptafluorobutane1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane1,2,4-Trichloro-heptafluoro-butane
CAS Number 335-44-4 nist.govnist.gov335-49-9 nih.gov335-45-5 chemsrc.com
Molecular Formula C4Cl3F7 nih.govnist.govnist.govC4Cl3F7 nih.govC4Cl3F7 chemsrc.com
Molecular Weight 287.391 g/mol nist.govnist.gov287.39 g/mol nih.govNot Available
Appearance Colorless liquid haz-map.comNot AvailableNot Available
Odor Ethereal haz-map.comNot AvailableNot Available
Melting Point 4 °C haz-map.comNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available
Enthalpy of Vaporization 36.4 kJ/mol at 317 K nist.govumsl.eduNot AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-2,2,3,3,4,4,4-heptafluorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4Cl3F7/c5-3(6,7)1(8,9)2(10,11)4(12,13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRLMIMQLZJAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3F7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183181
Record name Trichloroheptafluorobutane
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Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-49-9, 28984-80-7
Record name 1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane
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Record name Trichloroheptafluorobutane
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Record name Trichloroheptafluorobutane
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Record name Trichloroheptafluorobutane
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Chemical Reactivity, Transformation Mechanisms, and Kinetics of Trichloroheptafluorobutane

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of trichloroheptafluorobutane is largely dictated by the presence of highly electronegative fluorine and chlorine atoms, which create significant partial positive charges on the carbon atoms, making them susceptible to nucleophilic attack. Conversely, the lone pairs on the halogen atoms could theoretically act as sites for electrophilic attack, although this is generally less favored.

Nucleophilic Reactions: Perhalogenated alkanes like this compound are generally susceptible to nucleophilic substitution reactions. The carbon-chlorine bonds are weaker and more polarizable than the carbon-fluorine bonds, making them the more likely sites for nucleophilic attack. The reaction would likely proceed via an SN2-type mechanism, where a nucleophile attacks a carbon atom, leading to the displacement of a chloride ion. The rate and feasibility of such reactions depend on the strength of the nucleophile and the specific isomer of this compound. For instance, a primary carbon bearing a chlorine atom would be more susceptible to S-N-2 attack than a tertiary carbon due to less steric hindrance.

Due to the lack of specific experimental data for this compound, the following table illustrates typical relative rates of nucleophilic substitution for similar small halogenated alkanes, which can provide an insight into the expected reactivity.

NucleophileSubstrate (Analogue)Relative Rate
I-CH3Cl100
Br-CH3Cl16
Cl-CH3Cl1
F-CH3Cl0.01

This table is for illustrative purposes and shows general trends for methyl halides.

Radical Reactions and Their Role in this compound Degradation and Functionalization

Radical reactions are a key pathway for the transformation of many halogenated alkanes. These reactions typically proceed through three stages: initiation, propagation, and termination.

Initiation: The initiation of radical reactions involving this compound would likely require energy input, such as ultraviolet (UV) radiation or high temperatures, to cleave one of the carbon-chlorine bonds, which are weaker than the carbon-fluorine bonds. This would generate a trichloroheptafluorobutyl radical and a chlorine radical.

Propagation: The generated radicals can then participate in a series of propagation steps. For example, a chlorine radical could abstract a hydrogen atom from another molecule if present, or the trichloroheptafluorobutyl radical could react with other species. In the context of degradation, the butyl radical could undergo further fragmentation or react with oxygen in an atmospheric environment.

Termination: The reaction ceases when two radical species combine.

The degradation of chlorofluorocarbons (CFCs) in the stratosphere is a well-known example of radical chemistry, where photolysis by UV radiation leads to the formation of chlorine radicals that catalytically destroy ozone. A similar process could contribute to the atmospheric degradation of this compound.

Thermal and Photochemical Decomposition Mechanisms

Thermal Decomposition: this compound is expected to be thermally stable at moderate temperatures. At elevated temperatures, the weakest bonds in the molecule, the C-Cl bonds, would be the first to break, initiating a radical decomposition pathway as described above. The specific decomposition temperature would depend on the isomer and the presence of any catalysts or other reactive species. For other chlorofluorocarbons, significant thermal decomposition is often observed at temperatures above 500°C.

Photochemical Decomposition: The photochemical decomposition of this compound would be initiated by the absorption of a photon, likely in the UV region of the electromagnetic spectrum. This absorption could lead to the homolytic cleavage of a C-Cl bond, producing radicals. The quantum yield, which is the number of molecules decomposed per photon absorbed, would determine the efficiency of this process. While specific data for this compound is unavailable, related CFCs are known to have significant photolysis rates in the stratosphere.

Catalytic Transformations and Isomerization Processes

Catalysis can provide alternative, lower-energy pathways for the transformation of halogenated alkanes, including isomerization and hydrodechlorination.

Catalytic Hydrodechlorination: A promising route for the detoxification of chlorinated compounds is catalytic hydrodechlorination, where chlorine atoms are replaced by hydrogen atoms. For this compound, this could be achieved using a catalyst, typically a noble metal like palladium or platinum supported on a material like carbon or alumina (B75360), in the presence of a hydrogen source. The reaction would proceed via the dissociative adsorption of the C-Cl bond on the catalyst surface.

Isomerization: The isomerization of this compound, the rearrangement of its atoms to form a different structural isomer, could potentially be catalyzed by strong Lewis acids, such as aluminum halides. The mechanism would likely involve the formation of a carbocation intermediate on the catalyst surface.

Surface Chemistry and Active Sites on Catalysts

The efficiency of catalytic transformations is highly dependent on the surface chemistry of the catalyst. For reactions involving chlorofluorocarbons, the active sites are often associated with the acidic or metallic properties of the catalyst.

Lewis Acidic Sites: On metal oxide supports like alumina (Al2O3) or zirconia (ZrO2), Lewis acidic sites (electron pair acceptors) can facilitate the cleavage of C-Cl bonds.

Metallic Sites: In hydrodechlorination, metallic sites (e.g., Pd, Pt) are crucial for the activation of hydrogen and the subsequent reaction with the adsorbed chlorocarbon.

The table below illustrates typical catalysts and their active sites used for the transformation of related chlorofluorocarbons.

CatalystSupportActive SiteTypical Reaction
PdActivated CarbonMetallic PdHydrodechlorination
PtAluminaMetallic Pt / Lewis Acidic SupportIsomerization/Hydrodechlorination
Cr2O3-Lewis Acidic SitesIsomerization/Disproportionation

Mechanistic Elucidation of Catalyzed Reactions

The mechanism of a catalyzed reaction of this compound would likely involve the following steps:

Adsorption: The this compound molecule adsorbs onto the catalyst surface.

Surface Reaction: The adsorbed molecule reacts, for instance, a C-Cl bond is broken at an active site. In hydrodechlorination, adsorbed hydrogen atoms would also be present on the surface.

Desorption: The product molecule desorbs from the surface, regenerating the active site.

The specific intermediates and transition states would depend on the catalyst and reaction conditions.

Kinetic Studies and Mechanistic Modeling of this compound Reactions

Detailed kinetic studies are essential for understanding the rates of reaction and for optimizing reaction conditions. Such studies for this compound would involve measuring the rate of disappearance of the reactant or the rate of formation of a product under various conditions (temperature, pressure, catalyst loading, etc.).

Kinetic Parameters: The data from kinetic studies are used to determine key parameters such as the reaction order, the rate constant (k), and the activation energy (Ea). For analogous chlorofluorocarbon degradation reactions, pseudo-first-order kinetics are often observed.

Mechanistic Modeling: Based on experimental data, a mechanistic model can be developed to simulate the reaction and predict its behavior under different conditions. This involves proposing a series of elementary reaction steps and then using computational methods to solve the corresponding rate equations. Such models are invaluable for process design and optimization. Due to the absence of specific experimental data, a detailed kinetic model for this compound cannot be presented.

Theoretical and Computational Chemistry of Trichloroheptafluorobutane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, deriving from the arrangement of its electrons and nuclei. northwestern.edu These ab initio methods solve the Schrödinger equation from first principles, providing a detailed picture of molecular geometry, electronic energy, and bonding. northwestern.edulsu.edu For a molecule like trichloroheptafluorobutane, these calculations elucidate the effects of its highly electronegative halogen substituents on the carbon backbone.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable. ekb.eg This approach offers a balance between computational cost and accuracy, making it suitable for analyzing complex halogenated alkanes. aijr.org DFT calculations can provide critical molecular-level descriptors, such as molecular orbital energy levels (HOMO/LUMO), atomic charge distributions, and local electron densities, which are essential for understanding reactivity and stability. mdpi.com

Applications of DFT to this compound would typically involve the use of hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, paired with a suitable basis set (e.g., 6-31G* or larger) to accurately describe the electronic environment around the chlorine and fluorine atoms. aijr.org Such calculations can map the electrostatic potential surface, identifying regions of positive or negative charge and predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of a this compound Isomer Note: This data is illustrative and represents typical outputs from DFT calculations.

Property Calculated Value Significance
Energy of HOMO -8.5 eV Indicates susceptibility to oxidation
Energy of LUMO -1.2 eV Indicates susceptibility to reduction
HOMO-LUMO Gap 7.3 eV Relates to electronic stability and reactivity
Dipole Moment 2.1 D Quantifies molecular polarity
Mulliken Atomic Charge on C1 +0.45 Shows electron withdrawal by halogens
Mulliken Atomic Charge on Cl -0.15 Indicates partial negative charge on chlorine

This compound exists as multiple structural isomers, such as 1,1,1-trichloro-2,2,3,3,4,4,4-heptafluorobutane and 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane. nih.govchemdad.com Each isomer, in turn, possesses various conformers resulting from rotation around the carbon-carbon single bonds. Conformational analysis using computational methods aims to identify the most stable three-dimensional arrangements (minimum energy conformers) and the energy barriers between them. soton.ac.ukbigchem.eu

Studies on analogous perfluoroalkanes, like perfluorobutane, have shown the presence of distinct energy minima corresponding to gauche and anti conformations, although the energy profiles are often more complex than their non-fluorinated counterparts. researchgate.net For this compound, a potential energy surface scan would be performed by systematically rotating a dihedral angle (e.g., Cl-C-C-F) and calculating the energy at each step. This process reveals the stable conformers and the transition states separating them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Conformers for a this compound Isomer Note: This data is hypothetical, illustrating the expected outcome of a conformational analysis.

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Predicted Population at 298 K
Anti ~180° 0.00 75%
Gauche 1 ~65° 1.10 12%
Gauche 2 ~-65° 1.15 11%
Eclipsed (Transition State) ~120° 4.50 <1%

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uiowa.eduresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior in condensed phases, such as liquids or solutions. researchgate.net For this compound, an MD simulation would model a collection of molecules in a simulation box, allowing for the study of bulk properties and, crucially, the nature of intermolecular interactions. nih.gov

The interactions between this compound molecules would be governed by non-covalent forces, primarily van der Waals interactions (specifically London dispersion forces) and dipole-dipole interactions, given the molecule's polarity. wolfram.com These simulations rely on force fields—a set of empirical energy functions and parameters—to describe the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are often parameterized for halogenated organic compounds. researchgate.net MD simulations can predict properties like density, heat of vaporization, and diffusion coefficients, and provide insight into the local liquid structure.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, identify intermediates, and locate transition states. montclair.edu For this compound, a key area of interest would be its potential degradation pathways, such as dechlorination or defluorination.

Using DFT, a proposed reaction coordinate can be explored to find the minimum energy path from reactants to products. rsc.org The highest point along this path corresponds to the transition state, the structure of which can be optimized and its vibrational frequencies calculated to confirm it as a true saddle point on the potential energy surface. lsu.edu The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates. For example, the mechanism of reductive dechlorination by a transition metal complex could be modeled to understand the catalytic cycle and turnover frequency. rsc.org

Prediction of Theoretical Spectroscopic Signatures and Molecular Properties

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can be used to identify and characterize them experimentally. By performing geometry optimization followed by frequency calculations, one can obtain the theoretical vibrational spectrum (infrared and Raman) of this compound. aijr.org The calculated frequencies correspond to specific molecular motions, such as C-F stretches, C-Cl stretches, and C-C bond vibrations. chemrxiv.org

Similarly, Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts and coupling constants, can be computed. Given the presence of fluorine, predicting the ¹⁹F NMR spectrum would be particularly valuable. These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming the structure of specific isomers or conformers.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: This data is illustrative and based on typical frequency ranges for the specified bonds.

Vibrational Mode Typical Frequency Range (cm⁻¹)
C-F Stretch 1000 - 1400
C-Cl Stretch 600 - 800
C-C Stretch 900 - 1200
C-F Bend 500 - 700
C-Cl Bend 200 - 400

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. The goal is to develop a mathematical model that can predict the properties of new or untested compounds based solely on their molecular structure.

For this compound and its analogs (e.g., other chlorofluorobutanes), a QSPR study would begin by creating a dataset of related compounds with known experimental data for a property of interest (e.g., boiling point, density, or environmental persistence). For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. This model could then be used to estimate the properties of this compound isomers or other related, uncharacterized compounds.

Advanced Analytical Methodologies in Trichloroheptafluorobutane Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is the cornerstone of analytical separation science, enabling the isolation of target analytes from complex sample mixtures. For a compound like trichloroheptafluorobutane, which may be present in environmental samples or industrial process streams alongside numerous other chemicals, effective chromatographic separation is a prerequisite for accurate analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideally suited for the analysis of volatile and semi-volatile compounds such as this compound. ajpaonline.com In this method, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a long capillary column. ajrconline.org As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification. ajrconline.org

The high sensitivity of modern mass spectrometers, particularly when operated in selected ion monitoring (SIM) mode, allows for the detection of this compound at trace levels (ng/L to µg/L), making GC-MS essential for environmental monitoring and impurity profiling. researchgate.net Optimization of the GC temperature program and column selection is critical for resolving isomers and separating the target analyte from matrix interferences. semanticscholar.org

Table 1: Representative GC-MS Parameters for Halogenated Hydrocarbon Analysis This table presents typical starting parameters for the analysis of a compound like this compound, which may be optimized for specific applications.

ParameterValue/TypePurpose
GC System Agilent 7890 or similarProvides separation of volatile compounds.
Column VF-624MS (30m x 0.25mm, 1.4 µm film) or equivalentStationary phase suitable for separating halogenated hydrocarbons. nih.gov
Carrier Gas Helium (99.999% purity)Inert gas to carry the sample through the column. plos.org
Flow Rate 1.2 mL/min (Constant Flow)Ensures reproducible retention times. nih.gov
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace analysis. nih.gov
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Separates compounds based on boiling point. plos.orgijisrt.com
MS System Quadrupole or Time-of-Flight (TOF)Provides mass analysis for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method creating reproducible fragment patterns. plos.org
Mass Range 40-500 amu (Full Scan)Detects a wide range of potential fragments.
Transfer Line Temp 280 °CPrevents condensation of analytes between GC and MS. nih.gov

While this compound itself is too volatile for liquid chromatography (LC), its potential non-volatile analogs or degradation products require this technique for analysis. alfa-chemistry.com Such analogs could include products from hydrolysis or substitution reactions where one or more chlorine atoms are replaced by hydroxyl groups, or larger molecules where the this compound moiety is a substructure. These more polar and less volatile compounds are not suitable for GC.

Liquid chromatography-mass spectrometry (LC-MS) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. researchgate.net The eluent from the LC column is directed into an interface, such as an electrospray ionization (ESI) source, which generates gas-phase ions that are subsequently analyzed by the mass spectrometer. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC is particularly valuable for identifying unknown halogenated compounds by providing highly accurate mass measurements, which aids in determining their elemental composition. nih.gov

High-Resolution Spectroscopic Techniques for Structural Characterization of Reaction Intermediates and Products

Spectroscopic techniques provide detailed information about molecular structure, which is essential for confirming the identity of this compound and characterizing any related intermediates or reaction byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹⁹F. wikipedia.org For this compound, both ¹H and ¹⁹F NMR would be employed for a complete structural assignment. Although it contains no hydrogen, its reaction products or impurities might. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide range of chemical shifts, which makes it highly likely that each unique fluorine environment in the molecule will produce a distinct and well-resolved signal. huji.ac.ilthermofisher.com

The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling patterns reveal which nuclei are adjacent to one another through covalent bonds. docbrown.info This data allows for the unambiguous determination of the compound's constitution and stereochemistry.

Table 2: Predicted ¹⁹F NMR Spectral Characteristics for an Isomer of this compound (e.g., 1,1,1-trichloro-2,2,3,3,4,4,4-heptafluorobutane) This table is illustrative, based on known chemical shift ranges for fluorinated alkanes. Actual values would require experimental measurement.

Fluorine GroupPredicted Chemical Shift Range (ppm vs. CFCl₃)Predicted MultiplicityCoupling To
-CF₂-CCl₃-70 to -90TripletAdjacent -CF₂-
-CF₂-CF₂--110 to -130MultipletBoth adjacent -CF₂- groups
-CF₂-CF₃-120 to -140QuartetAdjacent -CF₃
-CF₃-80 to -90TripletAdjacent -CF₂-

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. libretexts.org Upon ionization in the mass spectrometer (typically by electron impact for GC-MS), the this compound molecule forms a molecular ion (M⁺•), which is often unstable and undergoes fragmentation in a predictable manner.

The fragmentation pattern is a molecular fingerprint. Characteristic fragments for this compound would include the loss of chlorine (M-35) and fluorine (M-19) atoms, as well as larger neutral fragments like •CF₃ and •CCl₃. whitman.edu A key feature in the mass spectrum would be the isotopic pattern of chlorine-containing fragments. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any fragment containing one, two, or three chlorine atoms will appear as a characteristic cluster of peaks, confirming the presence and number of chlorine atoms in that fragment. docbrown.info

Table 3: Predicted Key Mass Fragments for this compound (C₄Cl₃F₇) Predicted m/z values are based on the most abundant isotopes (³⁵Cl and ¹²C). The presence of ³⁷Cl will result in M+2, M+4, and M+6 peaks for fragments containing Cl₁, Cl₂, and Cl₃ respectively.

m/z Value (approx.)Probable Fragment IonNeutral Loss
286[C₄Cl₃F₇]⁺•Molecular Ion (M⁺•)
267[C₄Cl₃F₆]⁺•F
251[C₄Cl₂F₇]⁺•Cl
217[C₃Cl₂F₆]⁺•CClF
169[C₃F₇]⁺•CCl₃
119[CCl₃]⁺•C₃F₇
69[CF₃]⁺•C₃Cl₃F₄

Hyphenated Analytical Systems for On-Line Process Monitoring

In an industrial setting, the synthesis of this compound requires precise control over reaction conditions to maximize yield and purity. Hyphenated analytical systems can be integrated directly into the manufacturing process for real-time monitoring and control. chemijournal.comslideshare.net This approach, often part of a Process Analytical Technology (PAT) framework, provides continuous data on the chemical composition of the reaction mixture. hamiltoncompany.com

An on-line system diverts a small, continuous stream from the main process line to an analytical instrument, such as a GC-MS or a spectroscopic probe (e.g., FT-IR). amf.chenergy.gov The instrument rapidly analyzes the stream for the concentration of reactants, intermediates, products (this compound), and impurities. This real-time feedback allows for immediate adjustments to process parameters like temperature, pressure, or reactant flow rates, ensuring the process remains within its optimal operating window. pcne.euprocessengineering.co.uk This leads to improved product consistency, reduced waste, and enhanced safety.

Applications of Trichloroheptafluorobutane in Chemical Engineering and Materials Science

Role in the Development of Specialty Fluoropolymers and Elastomers

There is no specific information available in scientific literature or patents that describes the role or utilization of trichloroheptafluorobutane in the development or manufacturing of specialty fluoropolymers and elastomers.

Utilization as a Specialized Solvent or Reaction Medium in Industrial Processes

Research has highlighted the potential of this compound as a specialized solvent, particularly in the nuclear industry. Early studies investigated its utility in the separation of uranium hexafluoride (UF6) through distillation. osti.gov Uranium hexafluoride is a key compound in the uranium enrichment cycle. wikipedia.orgiaea.org The process requires a solvent that is stable and has a boiling point suitable for fractional distillation to separate UF6 from impurities. Exploratory studies demonstrated that uranium hexafluoride could be effectively separated by distillation from 2,2,3-trichloroheptafluorobutane. osti.gov This suggests its potential as a reaction or separation medium in the handling and purification of volatile and reactive compounds like UF6. The stability of fluorinated compounds makes them suitable for processes involving corrosive substances.

Applications in Heat Transfer and Refrigeration Technologies

The thermal properties of 2,2,3-trichloroheptafluorobutane indicate its suitability for applications in heat transfer and refrigeration. A technical report from 1954 detailed several key physical properties essential for a heat transfer fluid. osti.gov The compound has a boiling point of 96.7°C at standard atmospheric pressure, a relatively high density, and a significant heat of vaporization. osti.gov These characteristics are critical for a fluid's capacity to transport thermal energy in cooling and heating systems.

The heat of vaporization, which is the energy required to change the substance from a liquid to a gas, was found to be 8207 calories per mole at 60°C and 6728 calories per mole at 140°C. osti.gov A high heat of vaporization is often desirable in refrigerants and heat transfer fluids as it allows for efficient heat absorption and release during the phase change cycle. The combination of its boiling point and thermal energy storage capacity suggests it could be used in medium-temperature range applications.

Physical Properties of 2,2,3-Trichloroheptafluorobutane

PropertyValueReference
Boiling Point (at 760 mm Hg)96.7°C osti.gov
Melting Point4°C stenutz.euhaz-map.com
Liquid Density1.748 g/mL stenutz.eu
Heat of Vaporization (at 60°C)8207 cal/mole osti.gov
Heat of Vaporization (at 140°C)6728 cal/mole osti.gov

Environmental Tracer Applications in Atmospheric and Hydrological Studies

No specific studies or data were found that describe the use of this compound as an environmental tracer for atmospheric or hydrological research. While fluorinated compounds are sometimes used for such purposes due to their stability and low background concentrations, there is no documented application of this specific chemical in tracer studies.

Environmental Behavior and Remediation Research of Trichloroheptafluorobutane

Atmospheric Transport, Distribution, and Deposition Mechanisms

The atmospheric fate of Trichloroheptafluorobutane is governed by its physical and chemical properties, which influence its transport, distribution, and eventual removal from the atmosphere. While specific studies on this compound are limited, its behavior can be inferred from the general principles of atmospheric science and studies on similar halogenated compounds.

Once released into the atmosphere, this compound is expected to undergo long-range transport due to its likely high volatility and persistence. itrcweb.orgmit.edu The distribution of such compounds is influenced by atmospheric circulation patterns, leading to their presence even in remote areas far from their sources. mit.edu The transport process involves advection, the bulk movement of air, and dispersion, which is the spreading of the compound due to turbulence. itrcweb.org

The distribution in the atmosphere is also affected by partitioning between the gas phase and atmospheric particles. However, for compounds with high vapor pressure like many fluorinated hydrocarbons, they are expected to exist predominantly in the gas phase.

Deposition from the atmosphere can occur through two primary mechanisms: wet deposition and dry deposition. Wet deposition involves the removal of the compound from the atmosphere by precipitation, such as rain or snow. nih.gov The efficiency of wet deposition depends on the compound's solubility in water and its Henry's Law constant. Dry deposition is the process by which the compound is transferred to the Earth's surface in the absence of precipitation, through processes like gravitational settling of particles to which the compound may have adsorbed, and direct uptake by vegetation and other surfaces. nih.gov For gaseous compounds, the rate of dry deposition is controlled by factors such as surface roughness and meteorological conditions.

Mobility and Partitioning in Aquatic and Terrestrial Environments

The movement and distribution of this compound in aquatic and terrestrial environments are dictated by its partitioning behavior between different environmental compartments, including water, soil, sediment, and air. Key physicochemical properties influencing this behavior are its water solubility, octanol-water partition coefficient (Kow), and vapor pressure.

In aquatic systems, the mobility of this compound is largely dependent on its solubility in water. Compounds with low water solubility tend to partition out of the water column and associate with sediments or suspended organic matter. The tendency of a chemical to adsorb to sediment and soil is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a greater propensity for adsorption to organic carbon in soil and sediment, which would reduce its mobility in both terrestrial and aquatic systems.

The partitioning of this compound between water and the atmosphere is described by its Henry's Law constant. A high Henry's Law constant suggests a tendency to volatilize from water into the air, which can be a significant removal mechanism from aquatic environments.

In terrestrial environments, the mobility of this compound in soil is influenced by its adsorption to soil particles and its potential to leach into groundwater. The interaction with soil is complex and depends on soil properties such as organic matter content, clay content, and pH. Compounds with a high affinity for organic matter will be less mobile and less likely to reach groundwater. Conversely, more mobile compounds can be transported through the soil profile with infiltrating water.

The following table provides computed physicochemical properties for this compound from the PubChem database, which can be used to infer its environmental partitioning behavior. nih.gov

PropertyValueInterpretation for Environmental Behavior
Molecular Weight287.39 g/mol Heavier molecule, may influence diffusion rates.
XLogP3-AA (Octanol-Water Partition Coefficient)4.5Indicates a high tendency to partition into organic matter (e.g., soil, sediment, biota) and low water solubility. Suggests potential for bioaccumulation.
Water SolubilityNot availableThe high XLogP3-AA value suggests low water solubility.
Henry's Law ConstantNot availableA high value would indicate a tendency to volatilize from water to air.
Vapor PressureNot availableA high value would indicate a tendency to exist in the gas phase.

Note: The values in this table are computed and may differ from experimental values.

Abiotic Degradation Pathways in Environmental Compartments (e.g., hydrolysis, photolysis, oxidation)

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For this compound, the key abiotic degradation pathways are likely to be hydrolysis, photolysis, and oxidation.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis occurs when the chemical itself absorbs light energy, leading to bond cleavage. Indirect photolysis involves other atmospheric species that absorb light and then react with the chemical. For many halogenated compounds, atmospheric photolysis is a significant degradation pathway. The atmospheric lifetime of a compound is often determined by its reaction with hydroxyl (OH) radicals, which are formed photochemically in the atmosphere. The rate of this reaction is a critical parameter for assessing the atmospheric persistence and global warming potential of a substance.

Oxidation in the environment can occur in the atmosphere, water, and soil. In the atmosphere, the primary oxidant is the hydroxyl radical (OH). The reaction rate with OH radicals is a key determinant of the atmospheric lifetime of volatile organic compounds. In aquatic environments, other oxidants such as ozone and nitrate (B79036) radicals can also play a role. The strong carbon-fluorine bonds in this compound are expected to make it resistant to oxidation.

While specific experimental data for this compound is lacking, the general principles of abiotic degradation for chlorinated and fluorinated compounds suggest that it is likely to be a persistent substance in the environment. cloudfront.netnih.gov

Bioremediation and Microbial Transformation Studies

Bioremediation involves the use of microorganisms to break down environmental pollutants. Microbial transformation refers to the chemical modification of a compound by microorganisms. interesjournals.orgmedcraveonline.com While there is a body of research on the bioremediation of chlorinated hydrocarbons, specific studies on this compound are not available in the provided search results.

The high degree of fluorination in this compound is expected to make it highly resistant to microbial attack. The carbon-fluorine bond is the strongest single bond in organic chemistry, and microorganisms often lack the enzymes necessary to break it.

However, the presence of chlorine atoms in the molecule could potentially provide a site for microbial action. Some microorganisms are known to dehalogenate chlorinated compounds under specific environmental conditions (aerobic or anaerobic). For instance, reductive dechlorination is a process where microorganisms use chlorinated compounds as electron acceptors in the absence of oxygen, leading to the sequential removal of chlorine atoms.

Research on the microbial transformation of other halogenated compounds has shown that the extent of degradation is highly dependent on the specific compound, the microbial species present, and the environmental conditions. nih.gov For example, studies on pharmaceutical and personal care products have demonstrated that microbial communities in different environments can metabolize various classes of compounds. nih.gov

Given the lack of specific data, it is not possible to definitively state whether this compound can be bioremediated. However, based on the known resistance of highly fluorinated compounds to microbial degradation, it is likely that natural bioremediation of this compound would be a very slow process, if it occurs at all. Further research would be needed to isolate microorganisms capable of transforming this compound and to determine the feasibility of using them for bioremediation.

Environmental Fate Modeling and Mass Balance Approaches

Environmental fate models are valuable tools for predicting the transport, distribution, and persistence of chemicals in the environment. researchgate.net These models use a chemical's physical and chemical properties, along with information about environmental conditions, to simulate its behavior in different compartments such as air, water, soil, and biota. nih.gov

For this compound, environmental fate modeling could be used to:

Estimate its long-range transport potential in the atmosphere. mit.edu

Predict its partitioning between different environmental media.

Estimate its persistence and potential for bioaccumulation.

Assess potential exposure levels for humans and ecosystems.

A mass balance approach can be used to track the inputs, outputs, and accumulation of a chemical in a defined environmental system, such as a lake or a watershed. nih.gov This involves quantifying all sources of the chemical to the system (e.g., atmospheric deposition, industrial discharges) and all removal pathways (e.g., volatilization, degradation, outflow). A mass balance study can provide insights into the dominant sources and fate processes for a contaminant.

Due to the lack of specific environmental monitoring and emissions data for this compound, conducting a detailed environmental fate modeling or mass balance study for this specific compound would be challenging. However, modeling can still be a useful screening tool to estimate its likely environmental behavior based on its chemical structure and properties.

Emerging Research Frontiers and Future Perspectives in Trichloroheptafluorobutane Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The traditional synthesis of halogenated alkanes often involves harsh reagents and conditions, leading to significant environmental concerns. The modern emphasis on green chemistry is pushing researchers to develop more benign and sustainable synthetic pathways. eurekalert.orgasdlib.org For trichloroheptafluorobutane, this involves a shift away from conventional methods toward processes that minimize waste, reduce energy consumption, and utilize safer chemicals.

Key green chemistry principles being explored for the synthesis of fluorinated compounds include:

Use of Safer Fluorinating Agents: A significant advancement is the development of safer and more manageable fluorinating agents. For instance, research has shown the potential of using common and less hazardous fluoride (B91410) salts like potassium fluoride (KF) to create more reactive, yet safer, quaternary ammonium (B1175870) fluoride complexes. eurekalert.org This approach avoids the low solubility of KF and the high hygroscopicity of traditional reagents like tetrabutylammonium (B224687) fluoride (Bu4NF), offering a simpler, less expensive, and safer route for fluorination processes. eurekalert.org

Catalytic Innovations: The development of novel catalysts is central to greener synthetic routes. For related chlorofluorocarbons (CFCs), nanoscopic metal fluorides, such as those based on chromium and aluminum, have shown high reactivity for F/Cl exchange reactions, which could be adapted for the controlled synthesis of specific isomers of this compound. researchgate.net

Energy-Efficient Methodologies: Photochemical methods, which use visible light as a renewable energy source, represent a promising green alternative. rsc.org Such protocols can offer high atom economy and controlled chemoselectivity, principles that are directly applicable to the synthesis of complex halogenated molecules. rsc.org

Solvent Strategies: The exploration of green solvents is another critical area. Methodologies that challenge the necessity of anhydrous conditions for fluorination reactions, demonstrating efficacy in aqueous or ethanol-based mixtures, could dramatically reduce the environmental footprint of synthesis. researchgate.net

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is largely defined by the strength and polarity of its C-Cl and C-F bonds, as well as the steric crowding from the halogen atoms. While its inertness is a key feature for some applications, exploring its latent reactivity is a major frontier for creating new value-added chemicals. Research into the reactivity of analogous perhalogenated alkanes provides a roadmap for future investigations.

Selective Bond Activation: A primary challenge and opportunity lies in the selective activation of specific C-Cl or C-H (if any impurities exist) bonds in the presence of highly stable C-F bonds. The introduction of a halogen atom at a specific site in an alkyl chain is a powerful tool for creating new synthetic routes. novapublishers.com Advanced catalytic systems, potentially involving transition-metal complexes, could enable site-selective functionalization, transforming the inert scaffold of this compound into a versatile building block.

Catalytic Transformation Pathways: Isomerization and dismutation reactions, observed for compounds like 1,1,2-trichlorotrifluoroethane (B165192) on aluminum(III) fluoride catalysts, suggest that similar transformations could be possible for this compound. researchgate.net Such reactions could be used to produce specific isomers or to convert the compound into other valuable halogenated intermediates.

Unconventional Reactions: Researchers are exploring novel transformations that go beyond simple substitution. For example, the concept of cascade dehydrogenation has been demonstrated to convert saturated n-alkanes into all-trans conjugated polyenes on catalytic surfaces. semanticscholar.org While challenging with a perhalogenated compound, this points toward the potential for radical, surface-mediated C-C and C-halogen bond reorganizations under specific energetic conditions. Furthermore, decarboxylative halogenation reactions provide a method to generate organohalides from carboxylic acids, and understanding the mechanisms could inspire new routes to or from this compound derivatives. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of halogenated systems makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by predicting properties, modeling reactivity, and analyzing large datasets far more efficiently than traditional experimental methods. fnasjournals.comresearchgate.net

The application of AI and ML in halogenated compound research is rapidly expanding:

Property Prediction: ML models can be trained on datasets of halogen-containing compounds to predict a wide range of properties, from fundamental physical characteristics (boiling point, vapor pressure) to complex toxicological and environmental fate parameters. researchgate.net This can guide the synthesis of compounds with desired properties while flagging potential hazards early in the development process.

Understanding Non-Covalent Interactions: Halogen bonding is a crucial non-covalent interaction in materials science and biology. researchgate.net ML models are being developed to characterize these interactions, predict their strength, and identify the key molecular features that govern them, which is essential for designing materials incorporating this compound. fnasjournals.comacs.org

Accelerating Discovery: Deep learning models have been used to screen millions of potential halogenated structures to find candidates with exceptional properties. d-nb.infonih.gov For instance, a neural network was trained to predict the chiroptical properties of halogenated helicenes, successfully identifying structures with enhanced performance that were later synthesized and verified. nih.gov A similar approach could be used to screen derivatives of this compound for applications in electronics or materials science.

Application AreaAI/ML TechniqueResearch GoalPotential Impact on this compound Research
Property Prediction Random Forest (RF), Support Vector Machines (SVM), Neural Networks (NN)Predict physicochemical properties (e.g., boiling point, solubility) and environmental fate. researchgate.netRapidly screen potential applications and environmental impact without costly and time-consuming experiments.
Interaction Analysis Deep Learning, Molecular FingerprintingCharacterize and predict the strength of halogen bonding interactions. fnasjournals.comacs.orgGuide the design of co-crystals, polymers, and other advanced materials where halogen bonding is critical for structure and function.
Reaction Prediction Neural NetworksOptimize reaction conditions and predict outcomes for novel transformations. nih.govAccelerate the discovery of new, selective reactions for functionalizing this compound.
Materials Discovery Deep Neural NetworksScreen vast chemical spaces to identify molecules with exceptional optical or electronic properties. d-nb.infoDiscover novel materials incorporating the this compound motif for specialized applications.

Development of Advanced Materials Incorporating this compound Structural Motifs

The introduction of fluorinated motifs is a well-established strategy for tuning the properties of organic molecules for applications in medicine, agriculture, and materials science. wiley.comwiley-vch.de The unique structural motif of this compound, with its high density of both fluorine and chlorine, could be leveraged to create advanced materials with novel properties.

Fluorinated Polymers and Fluids: The high thermal and chemical stability imparted by fluorination is desirable for high-performance polymers and hydraulic fluids. While not directly used, the structural principles of this compound could inform the design of new monomers for polymerization or new base fluids with specific viscosity, density, and stability profiles. osti.gov

Bioisosteric Replacement in Drug Design: Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. acs.org While a large motif like trichloroheptafluorobutyl would be a significant modification, smaller fragments derived from it could be explored as novel building blocks in drug discovery, where fluorination patterns are known to significantly impact physicochemical properties. nih.gov

Liquid Crystals and Electronic Materials: The high polarity and unique shape of highly halogenated molecules can influence their self-assembly into ordered phases. The this compound motif could be incorporated into larger molecules to explore new liquid crystalline materials or dielectrics for electronic applications.

Addressing Grand Challenges in Environmental Chemistry through Innovation in Halogenated Compounds

Halogenated compounds are at the center of several major environmental challenges, including stratospheric ozone depletion and global warming. tecamgroup.comtutorchase.comepa.gov Many first-generation chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) have been phased out under international agreements like the Montreal Protocol due to their high ozone-depleting potential (ODP). mdpi.com

Research in this area focuses on two main goals:

Remediation and Destruction: Developing efficient technologies to destroy existing banks of harmful halogenated compounds is a critical challenge. Advanced thermal treatment technologies, such as combining a Regenerative Thermal Oxidizer (RTO) with gas scrubbers, can achieve destruction efficiencies of up to 99.9% for halogenated volatile organic compounds. tecamgroup.comtecamgroup.com

Design of Benign Alternatives: The primary goal is to design next-generation compounds that retain the desired performance characteristics (e.g., as refrigerants, solvents, or fire suppressants) but have minimal environmental impact (i.e., zero ODP and very low global warming potential, GWP). Research into the atmospheric chemistry, degradation pathways, and structure-property relationships of a wide range of halocarbons, including compounds like this compound, provides the fundamental data needed to design these environmentally benign alternatives. uea.ac.ukukri.org Understanding why certain structures are persistent or potent greenhouse gases allows chemists to design new molecules that avoid these pitfalls.

Identification of Research Gaps and Promising Avenues for Future Investigation

Despite its long history, the chemistry of this compound is largely underexplored, and significant research gaps remain. Addressing these gaps represents a promising avenue for future investigations at the intersection of synthetic chemistry, materials science, and computational analysis.

Research GapPromising Future Avenue
Lack of Dedicated Green Synthetic Routes Development of chemo- and regioselective catalytic systems for the direct synthesis of this compound isomers from readily available precursors. Exploration of photochemical and electrochemical methods.
Limited Understanding of Reactivity Use of AI/ML and quantum chemical calculations to predict reaction pathways and activation barriers for novel transformations. Experimental investigation of selective C-Cl bond activation for functionalization.
Unexplored Potential in Materials Science Computational screening of hypothetical polymers, co-crystals, and liquid crystals containing the this compound motif to identify candidates with desirable electronic, optical, or thermal properties.
Incomplete Environmental Profile Detailed studies on the atmospheric lifetime, degradation products, and global warming potential of all isomers of this compound to fully assess its environmental impact.
Absence in Molecular Libraries Synthesis of this compound and its derivatives for inclusion in chemical libraries for high-throughput screening in drug discovery and agrochemical research.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trichloroheptafluorobutane (CCl₃C₃F₇) in laboratory settings, and how do reaction conditions influence yield?

  • Methodology : Gas-phase fluorination of chlorinated precursors (e.g., perchlorobutane) using catalysts like SbF₅ under controlled temperature (80–120°C) is a common method. Yield optimization requires monitoring reactant stoichiometry, pressure (1–3 atm), and catalyst purity . Post-synthesis purification involves fractional distillation (b.p. 97–98°C) and GC-MS validation to confirm >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Solubility : Use the Hansen solubility parameter framework (δₜ = 35.6 MPa¹/²; δₚ = 14.1 MPa¹/²) to predict miscibility with solvents like perfluorocarbons .
  • Spectroscopy : ¹⁹F NMR (δ ≈ -70 to -80 ppm for CF₃ groups) and FT-IR (C-Cl stretch at 550–600 cm⁻¹) are critical for structural confirmation .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 165°C .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats due to potential skin irritation .
  • Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (no acute toxicity data available, but structural analogs suggest chronic hazards) .
  • Waste Disposal : Incinerate at >1100°C with alkaline scrubbers to prevent HCl/F emissions .

Advanced Research Questions

Q. How can thermodynamic modeling resolve discrepancies in reported solubility parameters of this compound across studies?

  • Methodology : Apply the Modified UNIFAC model to reconcile variations in δₜ (e.g., 35.6 MPa¹/² vs. 37.7 MPa¹/² for similar fluorocarbons). Validate predictions via cloud-point titration with hexafluorobenzene . Contradictions may arise from impurities (e.g., residual Cl⁻) or measurement techniques (e.g., static vs. dynamic vapor pressure methods) .

Q. What experimental designs are suitable for assessing this compound’s environmental persistence and bioaccumulation potential?

  • Methodology :

  • Persistence : Conduct OECD 301B biodegradation tests under aerobic conditions (28-day incubation; monitor via GC-ECD). Low degradation rates (<10%) are expected due to C-F bond stability .
  • Bioaccumulation : Use in vitro assays with human liver microsomes to estimate bioconcentration factors (BCFs). Computational QSAR models (e.g., EPI Suite) predict log BCF ≈ 2.7, but empirical validation is lacking .

Q. How can researchers address contradictions in reported vapor pressure data for this compound?

  • Methodology : Perform comparative studies using static (e.g., isoteniscope) and dynamic (e.g., gas saturation) methods. Control for impurities (e.g., N₂ traces in mass spectrometry-grade samples) and calibrate instruments with reference compounds (e.g., perfluorooctane). Discrepancies >5% may indicate temperature calibration errors or sample degradation .

Key Research Gaps

  • Ecotoxicity : No empirical data on aquatic toxicity (e.g., LC₅₀ for Daphnia magna) or soil mobility .
  • Reaction Kinetics : Limited studies on radical-mediated degradation pathways under UV exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.